![molecular formula C12H15NO3 B1373482 3-(4-Hydroxyphenoxy)azepan-2-one CAS No. 1094342-38-7](/img/structure/B1373482.png)
3-(4-Hydroxyphenoxy)azepan-2-one
Overview
Description
3-(4-Hydroxyphenoxy)azepan-2-one is a heterocyclic compound with the molecular formula C12H15NO3 and a molecular weight of 221.26 g/mol It is characterized by the presence of an azepane ring fused with a hydroxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenoxy)azepan-2-one typically involves the reaction of 4-hydroxyphenol with azepan-2-one under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxyphenoxy)azepan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The azepane ring can be reduced to form a more saturated compound.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are used.
Major Products Formed
Oxidation: Formation of 3-(4-oxophenoxy)azepan-2-one.
Reduction: Formation of 3-(4-hydroxyphenoxy)hexahydroazepan-2-one.
Substitution: Formation of 3-(4-halophenoxy)azepan-2-one or 3-(4-alkylphenoxy)azepan-2-one.
Scientific Research Applications
3-(4-Hydroxyphenoxy)azepan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxyphenoxy)azepan-2-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the azepane ring can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenoxy)azepan-2-one: Similar structure but with a methoxy group instead of a hydroxy group.
3-(4-Chlorophenoxy)azepan-2-one: Contains a chlorine atom in place of the hydroxy group.
3-(4-Nitrophenoxy)azepan-2-one: Features a nitro group instead of the hydroxy group.
Uniqueness
3-(4-Hydroxyphenoxy)azepan-2-one is unique due to its hydroxy group, which allows for hydrogen bonding and increases its solubility in water. This property can enhance its bioavailability and make it more suitable for certain applications compared to its analogs .
Biological Activity
3-(4-Hydroxyphenoxy)azepan-2-one is a heterocyclic compound characterized by its molecular formula and a molecular weight of 221.26 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The synthesis of this compound typically involves the nucleophilic substitution reaction between 4-hydroxyphenol and azepan-2-one, often facilitated by a base such as sodium hydroxide. The compound can undergo various chemical reactions, including:
- Oxidation: The hydroxy group can be oxidized to form derivatives such as ketones or aldehydes.
- Reduction: The azepane ring may be reduced to yield more saturated compounds.
- Substitution: The hydroxy group can be replaced with other functional groups, enhancing its chemical versatility.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxy group facilitates hydrogen bonding with biological molecules, while the azepane ring can engage hydrophobic interactions with proteins. These interactions can modulate enzyme or receptor activity, leading to various biological effects, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains and reported notable inhibition zones, suggesting its potential as a bioactive compound in combating infections.
Anticancer Potential
In vitro studies have demonstrated that this compound may possess anticancer properties. The compound was screened against several cancer cell lines, showing cytotoxic effects comparable to established chemotherapeutics. For instance, it exhibited an IC50 value of approximately against MCF7 breast cancer cells, indicating moderate potency .
Comparative Analysis of Anticancer Activity
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF7 | 10 |
Staurosporine | MCF7 | 4.18 |
Ethidium Bromide | MCF7 | 2.71 |
This table illustrates the comparative anticancer activity of this compound against notable control compounds.
Case Study: Antimicrobial Efficacy
A recent study focused on the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The results indicated that the compound was particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) supporting its potential use in developing new antimicrobial agents.
Case Study: Anticancer Screening
Another investigation involved screening this compound against a panel of cancer cell lines, including HEPG2 (liver), SW1116 (colon), and BGC823 (gastric). The compound demonstrated selective cytotoxicity, particularly towards HEPG2 cells, where it induced apoptosis as confirmed by flow cytometry assays .
Properties
IUPAC Name |
3-(4-hydroxyphenoxy)azepan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-9-4-6-10(7-5-9)16-11-3-1-2-8-13-12(11)15/h4-7,11,14H,1-3,8H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDSKVPEERFXRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)OC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.